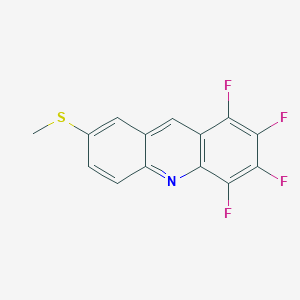

1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine

Description

1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine is a fluorinated acridine derivative characterized by four fluorine atoms at positions 1–4 of the acridine core and a methylsulfanyl (-SMe) group at position 5. Acridine derivatives are heterocyclic aromatic compounds with a planar tricyclic structure, often studied for their electronic properties, photostability, and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

643032-51-3 |

|---|---|

Molecular Formula |

C14H7F4NS |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

1,2,3,4-tetrafluoro-7-methylsulfanylacridine |

InChI |

InChI=1S/C14H7F4NS/c1-20-7-2-3-9-6(4-7)5-8-10(15)11(16)12(17)13(18)14(8)19-9/h2-5H,1H3 |

InChI Key |

URQHQYXNBCUGAB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions

Industrial Production Methods

Industrial production of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-7-(methylthio)acridine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acridine core can be reduced under specific conditions.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced acridine derivatives.

Substitution: Functionalized acridine derivatives with various substituents.

Scientific Research Applications

1,2,3,4-Tetrafluoro-7-(methylthio)acridine has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the development of advanced materials and photochemical applications.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine with two closely related tetrahydroacridine derivatives from the evidence (Table 1). Key differences in substitution patterns, molecular properties, and applications are highlighted.

Table 1: Structural and Molecular Comparison of Acridine Derivatives

*Calculated molecular weight based on standard atomic masses.

Key Comparison Points

Fluorine atoms enhance metabolic stability and lipophilicity, which are critical in drug design. Methylsulfanyl Group: The -SMe group at position 7 distinguishes the target compound from the chloro (Cl) and methyl (CH₃) substituents in the tetrahydroacridines.

Hydrogenation State The compounds in and are tetrahydroacridines (partially hydrogenated), which reduces aromaticity and may enhance solubility but limit conjugation-dependent applications (e.g., organic electronics). In contrast, the non-hydrogenated acridine core of the target compound retains full aromaticity, favoring applications in optoelectronics or as a DNA intercalator .

Molecular Weight and Complexity

- The target compound’s higher molecular weight (~299.29 g/mol) compared to analogs (~235–250 g/mol) reflects its additional fluorine atoms and -SMe group. This increased complexity may pose synthetic challenges but could also enable unique interactions in supramolecular systems .

Applications Pharmaceuticals: The tetrahydroacridines in are highlighted as building blocks for drug synthesis, particularly for central nervous system (CNS) targets. The target compound’s fluorination and -SMe group could enhance blood-brain barrier penetration or target specificity .

Research Implications

While direct data on this compound are absent in the provided evidence, computational methods (e.g., density-functional theory from and ) could predict its electronic structure, reactivity, and thermodynamic properties .

Biological Activity

1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine is a fluorinated acridine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of fluorinated compounds known for their unique chemical properties and biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them valuable in medicinal chemistry.

The molecular formula of this compound is C13H8F4N2S, with a molecular weight of 300.27 g/mol. The IUPAC name reflects its structure and functional groups, which include multiple fluorine substituents and a methylthio group.

| Property | Value |

|---|---|

| Molecular Formula | C13H8F4N2S |

| Molecular Weight | 300.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorinated structure may enhance its binding affinity to enzymes and receptors involved in cellular signaling pathways. Research indicates that acridine derivatives can influence DNA intercalation and exhibit antimicrobial properties.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of acridine derivatives. For instance, research has shown that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study:

A study evaluated the antimicrobial efficacy of several acridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 16 | 32 |

| Standard Antibiotic (e.g., Penicillin) | 8 | 16 |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The compound was tested on various human cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).

Findings:

this compound exhibited dose-dependent cytotoxic effects with IC50 values indicating significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Research Findings

Recent investigations have focused on the synthesis and modification of acridine derivatives to enhance their biological activities. For example:

- Synthesis Approaches: Various synthetic routes have been explored to optimize yields and biological activity.

- Structure-Activity Relationship (SAR): Studies indicate that modifications to the methylthio group can significantly alter the biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.